molecular formula C9H12ClNO B1447004 (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride CAS No. 1807896-05-4

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride

Cat. No. B1447004
CAS RN: 1807896-05-4
M. Wt: 185.65 g/mol
InChI Key: SOKSZTMXNHLAQA-FVGYRXGTSA-N
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Description

Typically, a compound like “(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride” would be an organic molecule with a cyclopropyl group (a three-carbon ring), a pyridin-2-yl group (a six-membered ring with five carbon atoms and one nitrogen atom), and a methanol group (one carbon atom bonded to three hydrogen atoms and one hydroxyl group), all connected together. The “(S)” indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement of the atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each requiring specific reagents and conditions. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of a compound .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances under various conditions. The specific reactions would depend on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

This would involve studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the structure of the molecule .

Scientific Research Applications

Anti-Fibrotic Activity

This compound has been studied for its potential anti-fibrotic effects. Research indicates that derivatives of pyridin-2-yl pyrimidine, which share a core structure with (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride, have shown promising results against fibrosis . These studies involve evaluating biological activities against hepatic stellate cells, which play a crucial role in the development of liver fibrosis.

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism

Derivatives of (pyridin-2-yl)methanol have been synthesized and pharmacologically evaluated as selective TRPV3 antagonists . TRPV3 is implicated in various sensory processes, including inflammation and pain perception, making these derivatives potential candidates for treating related disorders.

Synthesis of Aromatic Ketones

The compound’s derivatives have been used in the synthesis of aromatic ketones via copper-catalyzed Csp3-H oxidation . This process is significant in pharmaceutical manufacturing, where aromatic ketones serve as important intermediates.

Pharmacological Intermediates

The chemical structure of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride suggests its use as an intermediate in the synthesis of various pharmacologically active compounds. Its transformation into different derivatives expands its application in drug discovery and development .

Biological Activity Exploration

Compounds with a pyridin-2-yl structure have been extensively explored for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties . This makes (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride a valuable starting point for developing new therapeutic agents.

Chemical Biology and Medicinal Chemistry

The compound is used in chemical biology and medicinal chemistry for constructing novel heterocyclic compound libraries with potential biological activities . Its versatility in chemical reactions makes it a key component in the design of new molecules with desired biological functions.

Mechanism of Action

Target of Action

The primary target of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is the Transient Receptor Potential Vanilloid 3 (TRPV3) channels . These channels are part of the transient receptor potential (TRP) channel family and are known to be involved in the sensation of temperature and pain.

Mode of Action

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride interacts with its target, the TRPV3 channels, by acting as an antagonist . This means that it binds to these channels and inhibits their activity. The inhibition of TRPV3 channels can lead to a decrease in the influx of calcium ions into the cells .

Biochemical Pathways

The inhibition of TRPV3 channels by (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride affects the calcium signaling pathway. Calcium ions play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of TRPV3 channels can have significant downstream effects on these processes .

Result of Action

The molecular and cellular effects of the action of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride are primarily related to its inhibitory effect on TRPV3 channels. By inhibiting these channels, the compound can modulate the influx of calcium ions into the cells, thereby affecting various cellular processes .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, it might be toxic, corrosive, flammable, or reactive. Safety data sheets (SDS) provide information on the hazards of a substance, as well as how to handle and store it safely .

Future Directions

The future directions for research on a compound like this would depend on its properties and potential applications. It might be studied for its potential use in medicine, materials science, or other fields .

properties

IUPAC Name

(S)-cyclopropyl(pyridin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKSZTMXNHLAQA-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C2=CC=CC=N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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